Trimethylsilyl propylcarbamate
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Overview
Description
Trimethylsilyl propylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group attached to a propylcarbamate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for amines and alcohols due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl propylcarbamate can be synthesized through the reaction of trimethylsilyl chloride with propylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Propylcarbamate+Trimethylsilyl chlorideBaseTrimethylsilyl propylcarbamate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield simpler silyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like fluoride ions (from sources such as tetrabutylammonium fluoride) are often employed to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives, while substitution reactions can produce various functionalized carbamates.
Scientific Research Applications
Trimethylsilyl propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and prodrugs.
Industry: Applied in the production of high-purity chemicals and materials.
Mechanism of Action
The mechanism by which trimethylsilyl propylcarbamate exerts its effects involves the formation of stable silyl ethers or carbamates. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. This protection is achieved through the formation of strong Si-O or Si-N bonds, which can be selectively cleaved under mild conditions to regenerate the original functional groups.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions.
Trimethylsilyl cyanide: Employed in nucleophilic addition reactions.
Trimethylsilyl trifluoromethanesulfonate: Used as a strong silylating agent.
Uniqueness
Trimethylsilyl propylcarbamate is unique due to its specific combination of a trimethylsilyl group with a propylcarbamate moiety, providing both stability and ease of removal. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over other silylating agents in terms of selectivity and reaction conditions.
Properties
CAS No. |
89029-18-5 |
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Molecular Formula |
C7H17NO2Si |
Molecular Weight |
175.30 g/mol |
IUPAC Name |
trimethylsilyl N-propylcarbamate |
InChI |
InChI=1S/C7H17NO2Si/c1-5-6-8-7(9)10-11(2,3)4/h5-6H2,1-4H3,(H,8,9) |
InChI Key |
APASLKUOJSVIBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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